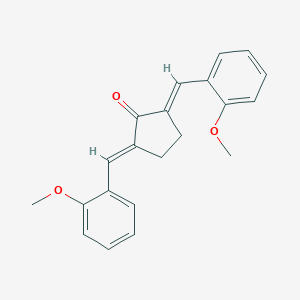![molecular formula C14H17Cl3N2O3S B375441 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide CAS No. 301358-63-4](/img/structure/B375441.png)
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethyl group, and a dioxothiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with trichloroacetyl chloride to form an intermediate, which is then reacted with a dioxothiolan derivative under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
301358-63-4 |
|---|---|
Fórmula molecular |
C14H17Cl3N2O3S |
Peso molecular |
399.7g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C14H17Cl3N2O3S/c15-14(16,17)13(18-11-6-7-23(21,22)9-11)19-12(20)8-10-4-2-1-3-5-10/h1-5,11,13,18H,6-9H2,(H,19,20) |
Clave InChI |
FGELEFNSTDBNCT-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B375359.png)


![4-{4-[Cyano(ethyl)amino]benzyl}phenyl(ethyl)cyanamide](/img/structure/B375370.png)






![methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B375379.png)

![Ethyl 2-{[2-(acetyloxy)-4-methylbenzylidene]amino}-4-(6-methoxy-2-naphthyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B375381.png)
![2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-[2-[(2,3-dimethylphenyl)carbamoyloxy]ethyl]amino]ethyl N-(2,3-dimethylphenyl)carbamate](/img/structure/B375382.png)
